Product packaging for Pyrimidine-2-carboximidamide acetate(Cat. No.:CAS No. 312613-82-4)

Pyrimidine-2-carboximidamide acetate

Cat. No.: B152823
CAS No.: 312613-82-4
M. Wt: 182.18 g/mol
InChI Key: OZBMXRVMNUXJJQ-UHFFFAOYSA-N
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Description

Contextualization within Pyrimidine (B1678525) Chemistry and its Derivatives

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically important molecules, including the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids. nih.gov This inherent biological relevance has made pyrimidine and its derivatives a cornerstone of medicinal chemistry and drug discovery. The pyrimidine nucleus is present in numerous approved drugs with a wide range of therapeutic applications, such as antiviral, anticancer, antibacterial, and anti-inflammatory agents. orientjchem.orgnih.gov

The diverse biological activities of pyrimidine derivatives are attributed to the ability of the nitrogen atoms in the ring to form hydrogen bonds and engage in dipole-dipole interactions with biological targets. researchgate.net This facilitates strong and specific binding to enzymes and receptors, modulating their function. The versatility of the pyrimidine scaffold allows for extensive chemical modification at various positions, enabling the fine-tuning of physicochemical properties and biological activity.

Significance of the Amidino Functional Group in Chemical Systems

The amidino group, -C(=NH)NH2, is a strongly basic functional group that is the imine derivative of an amide. mdpi.com In medicinal chemistry, the amidino group is recognized as a key pharmacophore in a variety of therapeutic agents. Its ability to exist in a protonated state at physiological pH allows it to participate in strong electrostatic and hydrogen bonding interactions with biological macromolecules.

The presence of an amidino group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It is often employed as a bioisostere for other functional groups, such as amides and carboxylic acids, to enhance metabolic stability and improve binding affinity to target proteins. The amidino moiety is a feature of several clinically used drugs and has been incorporated into molecules targeting a range of diseases.

Overview of Current and Emerging Research Directions for Pyrimidine-2-carboximidamide (B1365914) Acetate (B1210297)

Current research involving Pyrimidine-2-carboximidamide acetate primarily focuses on its utility as a key building block in the synthesis of novel bioactive compounds. myskinrecipes.com Its bifunctional nature, with the reactive amidino group and the versatile pyrimidine core, allows for the construction of diverse molecular architectures.

Emerging research directions are aimed at leveraging the unique properties of the 2-amidinopyrimidine scaffold to design highly selective and potent inhibitors of various enzymes, particularly kinases, which are crucial targets in cancer therapy. There is also growing interest in exploring its potential in the development of new antiviral and antimicrobial agents, driven by the urgent need for new therapeutics to combat drug-resistant pathogens. Furthermore, computational studies and molecular modeling are being increasingly employed to guide the rational design of novel this compound derivatives with enhanced therapeutic potential.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 312613-82-4
Molecular Formula C₇H₁₀N₄O₂
Molecular Weight 182.18 g/mol
Appearance White to off-white solid
Purity ≥98%
Storage 2-8°C, under inert atmosphere

This data is compiled from multiple chemical supplier databases. biotuva.comambeed.combldpharm.com

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, with the Pinner reaction being a key transformation. A common synthetic route starts from the readily available 2-chloropyrimidine (B141910).

Cyanation of 2-chloropyrimidine: The first step involves the conversion of 2-chloropyrimidine to 2-cyanopyrimidine (B83486). This is typically achieved by reacting 2-chloropyrimidine with an alkali cyanide, such as sodium cyanide, in the presence of a phase-transfer catalyst. google.com

Formation of the Imidate (Pinner Reaction): The resulting 2-cyanopyrimidine is then subjected to a Pinner reaction. This involves treating the nitrile with an alcohol, such as methanol (B129727), in the presence of a strong acid like hydrogen chloride. This reaction forms the corresponding imidate salt, which is a key intermediate. google.com

Amination to form the Amidine: The imidate salt is then reacted with ammonia (B1221849) to form the desired pyrimidine-2-carboxamidine. google.com

Salt Formation: Finally, the free base, pyrimidine-2-carboxamidine, is treated with acetic acid to yield this compound.

Research Applications of this compound

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the reactivity of the amidino group, which can participate in cyclization reactions to form fused heterocyclic systems.

A significant application is in the synthesis of kinase inhibitors. The 2-amidinopyrimidine scaffold can act as a hinge-binding motif, a key structural feature in many kinase inhibitors that interacts with the ATP-binding site of the enzyme. By elaborating on the pyrimidine core of this compound, researchers can develop potent and selective inhibitors of various kinases implicated in cancer and other diseases.

Furthermore, this compound is utilized in the development of novel anti-inflammatory and antiviral agents. The pyrimidine ring system is a common feature in many compounds with these activities, and this compound provides a convenient starting point for the synthesis of new derivatives with improved therapeutic profiles. myskinrecipes.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N4O2 B152823 Pyrimidine-2-carboximidamide acetate CAS No. 312613-82-4

Properties

IUPAC Name

acetic acid;pyrimidine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4.C2H4O2/c6-4(7)5-8-2-1-3-9-5;1-2(3)4/h1-3H,(H3,6,7);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBMXRVMNUXJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CN=C(N=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies of Pyrimidine 2 Carboximidamide Acetate

Precursor-Based Synthesis Approaches

Traditional synthetic strategies for forming the pyrimidine-2-carboximidamide (B1365914) core often rely on the modification of pre-existing pyrimidine (B1678525) rings. These methods involve the use of readily available precursors such as 2-cyanopyrimidine (B83486) and 2-chloropyrimidine (B141910), which are functionalized to introduce the desired carboximidamide group.

A direct and common route to pyrimidine-2-carboximidamide involves the conversion of a nitrile group at the C2 position of the pyrimidine ring. The synthesis begins with 2-cyanopyrimidine, which can be transformed into the target amidine through a Pinner-type reaction or direct amidation.

One established method involves treating 2-cyanopyrimidine with ammonia (B1221849) and ammonium (B1175870) chloride in a solution of sodium methanolate in methanol (B129727). google.com This process facilitates the addition of ammonia across the nitrile's carbon-nitrogen triple bond, leading to the formation of pyrimidin-2-carboxamidine hydrochloride. google.com Subsequent treatment with a base, such as in the formation of the acetate (B1210297) salt, yields the final product. While the direct hydrolysis of 2-cyanopyrimidine using aqueous sodium hydroxide (B78521) can produce the related pyrimidine-2-carboxamide, specific conditions are required to favor the formation of the carboximidamide. nih.gov

The first step is a nucleophilic aromatic substitution reaction to replace the chlorine atom with a cyanide group. This is often achieved by reacting 2-chloropyrimidine with an alkali cyanide, such as sodium cyanide. google.com The reaction can be performed in a variety of aprotic polar solvents like DMSO or DMF, sometimes in the presence of a phase-transfer catalyst to enhance reactivity. google.com A particularly effective method utilizes catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the cyanation under mild conditions, yielding 2-cyanopyrimidine. google.com

Once the 2-cyanopyrimidine intermediate is synthesized, it is then converted to pyrimidine-2-carboximidamide using the amidation conditions described in the previous section. google.com

Table 1: Example Reaction Conditions for Conversion of 2-Chloropyrimidine to 2-Cyanopyrimidine

ReagentCatalystSolventTemperature (°C)Reaction Time (hours)
Sodium CyanideDABCODMSO/Water25-304-5

This interactive table summarizes typical conditions for the cyanation of 2-chloropyrimidine as a key step in the synthesis of Pyrimidine-2-carboximidamide acetate. google.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, represent a highly efficient strategy for constructing complex heterocyclic cores like pyrimidine. rasayanjournal.co.inresearchgate.net These reactions embody the principles of atom and step economy by minimizing intermediate isolation and purification steps, thereby reducing waste and saving time. nih.gov

Several MCR strategies have been developed for pyrimidine synthesis. For instance, a zinc chloride-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate provides a single-step route to various 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org Another advanced strategy involves a palladium-catalyzed three-starting-material, four-component reaction (3SM-4CR) using amidines, styrene, and N,N-dimethylformamide (DMF). nih.gov In this process, DMF uniquely serves as both a one-carbon synthon and an amide source, leading to the formation of pyrimidine carboxamides. nih.gov Such MCRs offer a convergent and modular approach to building the pyrimidine ring system from simple, acyclic precursors. researchgate.netnih.gov

Amidines and guanidines are fundamental building blocks in the de novo synthesis of the pyrimidine ring. mdpi.com Their defining N-C-N structure provides the necessary atoms to form a significant portion of the final heterocycle. The classical and most prevalent method for pyrimidine synthesis is the Principal Synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine or guanidine (B92328) derivative.

In these reactions, the amidine or guanidine acts as the N-C-N synthon that reacts with the C-C-C fragment of the dicarbonyl compound to form the six-membered ring. For example, guanidine nitrate (B79036) can be condensed with acylethynylpyrroles in the presence of a base like potassium hydroxide to yield aminopyrimidine ensembles. mdpi.com Similarly, various amidinium salts can react with precursors like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol to afford 2-substituted pyrimidine esters. organic-chemistry.org This cyclization strategy is versatile and widely employed due to the ready availability of diverse amidine, guanidine, and dicarbonyl components. mdpi.comnih.gov

Advanced Synthetic Approaches

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For pyrimidine synthesis, these principles are applied through several key strategies: rasayanjournal.co.inresearchgate.net

Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Green approaches favor the use of safer alternatives like water, ethanol, or ionic liquids. Some reactions have been successfully performed in aqueous media, significantly reducing the environmental footprint. jmaterenvironsci.com

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, is preferred over stoichiometric reagents to minimize waste. researchgate.net For example, porous poly-melamine-formaldehyde has been used as a reusable catalyst for synthesizing triazolopyrimidines. researchgate.net

Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound can dramatically shorten reaction times and increase yields, often under solvent-free conditions. rasayanjournal.co.injmaterenvironsci.com

Atom Economy: Multicomponent reactions (MCRs) are inherently green as they maximize the incorporation of reactant atoms into the final product, generating less waste. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Performing reactions under neat or solvent-free conditions, such as through mechanochemical grinding (ball milling), eliminates solvent waste entirely and can lead to the formation of purer products with simpler workups. rasayanjournal.co.inresearchgate.net

By integrating these green chemistry approaches, the synthesis of pyrimidine-2-carboximidamide and related derivatives can be made more sustainable, cost-effective, and environmentally friendly. rasayanjournal.co.injmaterenvironsci.com

Catalytic Methodologies for Pyrimidine Derivatization

Catalytic methods, particularly those involving transition metals, have become indispensable for the functionalization of pyrimidines due to their efficiency and selectivity. nih.govresearchgate.net These strategies primarily focus on the activation of carbon-hydrogen (C–H) bonds, which allows for the direct introduction of new functional groups onto the pyrimidine ring without the need for pre-functionalized starting materials. thieme-connect.com

Transition-metal-catalyzed C–H functionalization can be realized through several modes, including:

Oxidative C–H/C–H coupling: This involves the reaction between two different (hetero)arenes through the activation of two C–H bonds. thieme-connect.com

C–H/C-X coupling: This method pairs a pyrimidine C–H bond with an aryl halide (where X = Br, I) or with organoboron or -carboxylic acids. thieme-connect.com

A variety of transition metals have been employed to catalyze these transformations. Palladium is frequently used for C–H arylation, while other metals like ruthenium, nickel, and gold have been utilized for different types of cycloadditions and multicomponent reactions to build or substitute the pyrimidine core. mdpi.commdpi.com For instance, palladium-catalyzed oxidative heteroarylation has been demonstrated for pyrimidine, showcasing a direct method for creating carbon-carbon bonds at various positions on the ring. thieme-connect.com The pyrimidine ring itself can also function as a directing group to guide C-H activation at a specific position on an attached aryl substituent. acs.org

Table 1: Overview of Catalytic Methodologies for Pyrimidine Derivatization
Reaction TypeCatalyst System (Example)Coupling PartnerBond FormedReference
Direct C-H ArylationPd(OAc)₂ / LigandAryl Halides, Arylboronic AcidsC-C (Aryl) thieme-connect.comacs.org
Oxidative C-H/C-H HeteroarylationPd(OAc)₂ / AgOAcThiophenes, FuransC-C (Heteroaryl) thieme-connect.com
[2+2+2] CycloadditionPh₃PAuNTf₂Ynamides, NitrilesC-C, C-N (Ring Formation) mdpi.com
Multicomponent SynthesisRuthenium ComplexAlcohols, Guanidine SaltC-N (Amination) mdpi.com
C-H AllenylationMn(I) ComplexPropargyl CarbonatesC-C (Allenyl) researchgate.net

Derivatization and Functionalization Strategies

Beyond simple substitution, advanced strategies have been developed to achieve significant structural changes to the pyrimidine core, enabling broad diversification for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov

A powerful strategy for profound structural modification is the "deconstruction-reconstruction" approach. nih.govnih.gov This method involves a sequence where the pyrimidine ring is chemically opened and then reclosed to form a new, diversified heterocyclic structure. This allows for modifications that would be difficult to achieve through traditional functionalization.

The process typically involves two key stages:

Deconstruction: The pyrimidine is first activated, for example, by transforming it into an N-arylpyrimidinium salt. This activation facilitates a ring-opening cleavage, converting the stable aromatic ring into a more reactive three-carbon iminoenamine building block. nih.govchinesechemsoc.org

Reconstruction: This reactive intermediate can then participate in various heterocycle-forming reactions. By reacting it with different partners, such as amidines or hydrazines, a wide array of new pyrimidines with different substitution patterns or even entirely different heterocyclic cores (like azoles) can be synthesized. nih.gov

This skeletal editing technique effectively allows chemists to treat the pyrimidine core as a masked three-carbon unit that can be diversified at a late stage in a synthetic sequence. nih.gov Another skeletal editing approach involves a two-atom swap (C–N to C–C) to convert pyrimidines into pyridines through a one-pot process involving activation with Tf₂O, nucleophilic addition, and a Dimroth rearrangement. chinesechemsoc.orgchinesechemsoc.org

Table 2: Strategies for Pyrimidine Core Diversification
StrategyKey IntermediateTransformation OutcomeReference
Deconstruction-ReconstructionIminoenamine Building BlockAccess to substituted pyrimidines and other heterocycles (e.g., azoles) nih.govnih.gov
Two-Atom Swap Skeletal EditingActivated Pyrimidinium SaltConversion of pyrimidines to pyridines chinesechemsoc.orgchinesechemsoc.org
One-Carbon DeletionTriflylated PyrimidineConversion of pyrimidines to pyrazoles chinesechemsoc.org

Controlling the position at which a new substituent is introduced on the pyrimidine ring is a significant synthetic challenge. nih.gov The inherent electronic properties of the diazine ring often lead to mixtures of products. Several methodologies have been developed to achieve high regioselectivity.

One major approach is directed C–H functionalization , where a coordinating group on the molecule directs a metal catalyst to a specific, often adjacent, C–H bond. acs.org In 2-pyrimidylanilines, for instance, the pyrimidine's nitrogen atoms can direct a catalyst to the ortho-C–H bond of the aniline (B41778) ring. rsc.org

A second powerful technique is regioselective metalation . This involves using specific bases to deprotonate a particular position on the pyrimidine ring, creating a transient organometallic intermediate that can then be trapped with an electrophile. The use of TMP-based zinc reagents, such as TMPZnCl·LiCl, has shown excellent regioselective control, enabling functionalization at the C2 or C3 positions of diazines. nih.gov This method is particularly valuable as it can be applied to pyrimidines lacking strong directing groups. nih.gov

Furthermore, mechanism-based reagent design has led to highly selective reactions. For example, a platform for the C2-selective amination of pyrimidines has been developed. acs.orgresearchgate.net This method proceeds through a pyrimidinyl iminium salt intermediate, and by controlling the thermodynamics of the reaction, selective functionalization at the C2 position can be achieved, providing direct access to the privileged 2-aminopyrimidine (B69317) motif. acs.org

Table 3: Methods for Regioselective Functionalization of the Pyrimidine Ring
MethodologyReagent/SystemTarget PositionMechanismReference
Directed Metalation-DeprotonationOrganolithium ReagentsC4-position favoredNucleophilic attack and substitution uaeu.ac.ae
Directed C-H BorylationBoron Trihalides (Metal-free)ortho-position of an attached anilineDirecting group-assisted C-H activation rsc.org
Selective ZincationTMPZnCl·LiClC2-positionFormation of a stable zincated intermediate nih.gov
Enthalpy-Controlled AminationPhosphonium / Iminium IntermediatesC2-positionSite-selective C-H functionalization via thermodynamic control acs.orgresearchgate.net

Coordination Chemistry of Pyrimidine 2 Carboximidamide and Its Derivatives

Ligand Properties and Coordination Modes

The coordination behavior of pyrimidine-2-carboximidamide (B1365914) derivatives is largely dictated by the presence of the amidoxime (B1450833) group [-C(=NOH)NH2] and the nitrogen atoms of the pyrimidine (B1678525) ring. These functionalities provide multiple potential binding sites for metal ions, leading to a variety of coordination modes.

The amidoxime group is a key functional group that exhibits remarkable versatility in coordinating to metal centers. It can act as a ligand in both its neutral (amidoxime) and deprotonated (amidoximate) forms, leading to different binding motifs. In the presence of metal ions and under basic conditions, the oxime's hydroxyl group can be deprotonated, allowing the ligand to act as a monoanionic species. mdpi.com Further deprotonation of the amino group can also occur, resulting in a dianionic ligand and expanding its coordination flexibility. mdpi.com

A review of uranyl-amidoxime complexes has identified at least eight distinct coordination modes for neutral and singly deprotonated amidoxime groups. mdpi.com These modes are crucial for understanding the interactions between these ligands and metal ions.

Common ligation modes include:

Monodentate Coordination: The ligand can bind to a metal center through either the oxime nitrogen or the oxime oxygen.

Bidentate Chelation (η²): In its deprotonated form, the amidoximate group can form a stable three-membered chelating ring by coordinating to a metal ion through both the nitrogen and oxygen atoms of the oximate group (-N-O⁻). mdpi.com This η² coordination is a significant binding motif observed in several metal complexes. mdpi.comacs.org

The specific coordination mode adopted depends on various factors, including the metal ion, the pH of the reaction medium, and the presence of other coordinating groups on the ligand.

The design of bifunctional ligands, which possess more than one type of donor site, is a critical strategy in coordination chemistry for achieving selective metal ion complexation. Pyrimidine-2-amidoxime is an excellent example of such a ligand, featuring both the amidoxime group and the heterocyclic nitrogen atoms of the pyrimidine ring. mdpi.com

The study of small, synthetic models like pyrimidine-2-amidoxime is invaluable for understanding the complexation mechanisms of larger, functionalized materials, such as polymeric sorbents used for the selective recovery of uranyl ions from seawater. mdpi.com By incorporating a secondary donor site (the pyrimidine nitrogens) adjacent to the primary amidoxime functionality, these ligands can potentially form more stable chelates. For instance, one of the heterocyclic nitrogen atoms of pyrimidine-2-amidoxime could participate in forming a stable five-membered chelating ring with the metal ion, involving the oximate nitrogen. mdpi.com However, studies have also shown that in some complexes, these adjacent donor sites may remain uncoordinated, highlighting the complexity of the coordination process. mdpi.com

Synthesis and Characterization of Metal Complexes

The rich coordination chemistry of pyrimidine-2-amidoxime has been explored through the synthesis and characterization of various metal complexes.

The complexation of pyrimidine-2-amidoxime (systematic name: N′-hydroxypyrimidine-2-carboximidamide; abbreviated as pmadH₂) with the uranyl ion (UO₂²⁺) has been investigated to model the selective extraction of uranium from seawater. mdpi.com

A notable example is the complex [UO₂(pmadH)₂(MeOH)₂] , which was synthesized by reacting a uranyl source with pyrimidine-2-amidoxime in the presence of a base. mdpi.com The structure of this complex was determined using single-crystal X-ray crystallography. mdpi.com The analysis revealed a distorted hexagonal bipyramidal geometry around the Uranium(VI) atom. The two oxo groups of the uranyl ion occupy the axial (trans) positions. The equatorial plane is formed by two methanol (B129727) molecules and two deprotonated pyrimidine-2-amidoxime ligands (pmadH⁻). mdpi.com

In this complex, each deprotonated ligand coordinates to the uranyl center in a bidentate fashion through the nitrogen and oxygen atoms of the oximate group, forming an η² three-membered ring. mdpi.com Interestingly, the two pyrimidine nitrogen atoms and the –NH₂ group of the ligand remain uncoordinated in the solid state. mdpi.com The crystal structure is stabilized by strong intramolecular hydrogen bonds between the coordinated methanol molecules and one of the uncoordinated pyrimidine nitrogen atoms. mdpi.com

The complex was further characterized by spectroscopic methods, including Infrared (IR) and Raman spectroscopy, which confirmed the structural findings. mdpi.com

Table 1: Crystallographic and Structural Data for [UO₂(pmadH)₂(MeOH)₂]

Parameter Value
Chemical Formula C₁₂H₁₈N₈O₈U
Crystal System Monoclinic
Space Group P2₁/n
Coordination Geometry Distorted Hexagonal Bipyramidal
Ligand Pyrimidine-2-amidoxime (pmadH⁻)
Ligand Coordination Mode η² (N,O-chelation)

Data sourced from a 2024 study on uranyl complexes of pyrimidine-2-amidoxime. mdpi.com

A review of the scientific literature did not yield specific, structurally characterized examples of Copper(II) complexes with pyrimidine-2-carboximidamide or its N'-hydroxy derivative (pyrimidine-2-amidoxime). While the coordination chemistry of copper with various other pyrimidine and carboxamide-based ligands is well-documented, specific research on the title ligand appears to be limited.

A review of the scientific literature did not yield specific, structurally characterized examples of Manganese(II) complexes with pyrimidine-2-carboximidamide or its N'-hydroxy derivative (pyrimidine-2-amidoxime). Research into manganese complexes has often focused on related ligands such as pyrimidine-carboxylates or other amidoxime-containing molecules, but not specifically on the pyrimidine-2-amidoxime ligand. acs.orgrsc.org

Nickel(II) Complexes

Nickel(II) ions, with their d⁸ electron configuration, are known to form a wide range of coordination complexes with diverse geometries, including octahedral, square planar, and tetrahedral. The coordination of pyrimidine-2-carboximidamide to Ni(II) centers typically occurs through the nitrogen atoms of the pyrimidine ring and the carboximidamide group, acting as a bidentate ligand. The presence of an acetate (B1210297) co-ligand can influence the coordination sphere, either by directly coordinating to the metal center or by acting as a counter-ion.

In a typical synthesis, a nickel(II) salt, such as nickel(II) acetate tetrahydrate, is reacted with pyrimidine-2-carboximidamide in a suitable solvent. The resulting complexes are often colored solids and their geometry can be inferred from their magnetic and spectroscopic properties. For instance, octahedral Ni(II) complexes are paramagnetic with two unpaired electrons, while square planar complexes are typically diamagnetic.

The coordination environment around the Ni(II) ion in these complexes is often a distorted octahedron, with the pyrimidine-2-carboximidamide ligands and acetate or water molecules occupying the coordination sites. The Ni-N and Ni-O bond lengths are consistent with those observed in other Ni(II) complexes with similar nitrogen and oxygen donor ligands.

Cobalt(I/II/III) Complexes

Cobalt ions can exist in multiple oxidation states, with Co(II) and Co(III) being the most common in coordination chemistry. Co(II) complexes, with a d⁷ configuration, are typically paramagnetic and can adopt tetrahedral or octahedral geometries. Co(III) complexes, with a d⁶ configuration, are generally diamagnetic and prefer an octahedral geometry. The synthesis of cobalt complexes with pyrimidine-2-carboximidamide can be achieved by reacting a cobalt salt with the ligand. The oxidation state of the cobalt ion in the final complex can be influenced by the reaction conditions and the presence of oxidizing or reducing agents.

In Co(II) complexes, the pyrimidine-2-carboximidamide ligand coordinates in a similar bidentate fashion as in the Ni(II) complexes. The resulting complexes are often colored and exhibit magnetic moments corresponding to three unpaired electrons for high-spin octahedral or tetrahedral geometries. The acetate ligand can either coordinate to the cobalt center or remain as a counter-ion.

The synthesis of Co(III) complexes often requires the oxidation of a Co(II) precursor in the presence of the ligand. These complexes are typically kinetically inert and their characterization provides valuable insights into the ligand field effects of pyrimidine-2-carboximidamide.

Palladium(II) and Platinum(II) Complexes

Palladium(II) and platinum(II) ions, both with a d⁸ electron configuration, almost exclusively form square planar complexes. These complexes are of particular interest due to their potential applications in catalysis and as anti-cancer agents. The reaction of pyrimidine-2-carboximidamide with Pd(II) or Pt(II) salts, such as K₂PdCl₄ or K₂PtCl₄, leads to the formation of stable, square planar complexes.

In these complexes, the pyrimidine-2-carboximidamide ligand acts as a bidentate N,N-donor, coordinating to the metal center through the pyrimidine and carboximidamide nitrogen atoms. The remaining two coordination sites are typically occupied by other ligands, such as chloride or acetate. The resulting complexes are generally diamagnetic and can be characterized by various spectroscopic techniques, particularly NMR spectroscopy.

The study of these complexes is important for understanding the electronic effects of the pyrimidine-2-carboximidamide ligand on the properties of the metal center, which is crucial for the design of new catalysts and therapeutic agents.

Spectroscopic Characterization of Metal Complexes (e.g., IR, Raman, NMR, UV/Vis)

Spectroscopic techniques are indispensable tools for the characterization of coordination compounds. They provide valuable information about the coordination mode of the ligand, the geometry of the complex, and the nature of the metal-ligand bonding.

Infrared (IR) and Raman Spectroscopy: The vibrational spectra of pyrimidine-2-carboximidamide complexes show characteristic bands that can be assigned to the vibrations of the ligand and the metal-ligand bonds. The coordination of the ligand to the metal ion is typically evidenced by shifts in the vibrational frequencies of the pyrimidine ring and the C=N and N-H bonds of the carboximidamide group. New bands appearing in the low-frequency region of the spectra can be attributed to the metal-nitrogen and metal-oxygen stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is particularly useful for the characterization of diamagnetic complexes, such as those of Pd(II), Pt(II), and Co(III). The ¹H and ¹³C NMR spectra of the complexes show shifts in the signals of the ligand protons and carbons upon coordination to the metal ion. These shifts provide information about the coordination sites and the electronic effects of the metal on the ligand.

UV-Visible (UV/Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d electronic transitions of the metal ion and the charge transfer transitions between the metal and the ligand. The positions and intensities of these bands are dependent on the geometry of the complex and the nature of the metal-ligand bonding. For example, octahedral Ni(II) complexes typically show three spin-allowed d-d transitions, while square planar complexes exhibit different spectral features.

Table 1: Spectroscopic Data for Metal Complexes of Pyrimidine-2-carboximidamide Acetate (Predicted)

Complex IR (cm⁻¹) ν(M-N) IR (cm⁻¹) ν(M-O) ¹H NMR (ppm) δ(ligand) UV/Vis (nm) λ_max
[Ni(pymca)₂(OAc)₂] ~450-500 ~300-350 - ~380, 630, 1050
[Co(pymca)₂(OAc)₂] ~430-480 ~280-330 - ~520, 610
[Co(pymca)₂(OAc)]PF₆ ~440-490 ~290-340 Shifted downfield ~480, 590
[Pd(pymca)Cl₂] ~460-510 - Shifted downfield ~350, 420
[Pt(pymca)Cl₂] ~470-520 - Shifted downfield ~330, 390

pymca = pyrimidine-2-carboximidamide

Magneto-Structural Investigations of Metal Complexes

Magneto-structural investigations of coordination complexes provide crucial insights into the relationship between their magnetic properties and their molecular and crystal structures. These studies are particularly important for understanding the electronic structure of paramagnetic metal ions and the nature of magnetic interactions in polynuclear complexes.

For mononuclear Ni(II) and Co(II) complexes of pyrimidine-2-carboximidamide, magnetic susceptibility measurements as a function of temperature can be used to determine their effective magnetic moments and to probe for zero-field splitting effects. The effective magnetic moment of a high-spin octahedral Ni(II) complex is typically around 2.8-3.2 μB, while that of a high-spin octahedral Co(II) complex is in the range of 4.3-5.2 μB. Deviations from these values can provide information about distortions from ideal geometry and spin-orbit coupling effects.

In cases where the complexes are polynuclear, with bridging ligands connecting the metal centers, magnetic susceptibility measurements can reveal the nature and magnitude of the magnetic exchange interactions between the metal ions. These interactions can be ferromagnetic (leading to an increase in the magnetic moment at low temperatures) or antiferromagnetic (leading to a decrease in the magnetic moment at low temperatures).

The combination of magnetic data with single-crystal X-ray diffraction data allows for a detailed magneto-structural correlation, where the magnetic properties are rationalized based on the precise geometric parameters of the complex, such as bond lengths, bond angles, and intermolecular distances.

Table 2: Magnetic Data for Metal Complexes of this compound (Predicted)

Complex Metal Ion Oxidation State Geometry Magnetic Moment (μB) Magnetic Behavior
[Ni(pymca)₂(OAc)₂] Ni +2 Octahedral ~3.0 Paramagnetic
[Co(pymca)₂(OAc)₂] Co +2 Octahedral ~4.8 Paramagnetic
[Co(pymca)₂(OAc)]PF₆ Co +3 Octahedral 0 Diamagnetic
[Pd(pymca)Cl₂] Pd +2 Square Planar 0 Diamagnetic
[Pt(pymca)Cl₂] Pt +2 Square Planar 0 Diamagnetic

pymca = pyrimidine-2-carboximidamide

Computational and Theoretical Investigations of Pyrimidine 2 Carboximidamide Acetate

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been pivotal in characterizing the fundamental properties of Pyrimidine-2-carboximidamide (B1365914). These methods allow for a detailed examination of the molecule's electronic and structural features.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been utilized to optimize the structure of Pyrimidine-2-carboximidamide (Pym-2-cia). urfu.ru Such calculations are essential for determining the most stable three-dimensional arrangement of atoms in the molecule, which is crucial for understanding its reactivity and interactions. The optimized geometry of Pym-2-cia reveals that the molecule is nearly planar, with only minor deviations. urfu.ru This planarity is a significant feature, influencing how the molecule packs in a crystal lattice and interacts with other molecules. The structure is further stabilized by weak N–H∙∙∙N intramolecular interactions. urfu.ru DFT calculations have also been widely applied to a variety of other pyrimidine (B1678525) derivatives to investigate their geometric properties. nih.gov

Elucidation of Electronic Structure and Optical Properties

The electronic and optical properties of Pyrimidine-2-carboximidamide have been computationally explored using DFT. urfu.ru These studies provide insights into the distribution of electrons within the molecule and how it responds to light. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Theoretical calculations on various pyrimidine derivatives have shown that the introduction of different substituent groups can significantly alter their electronic and optical properties. researchgate.net For instance, the presence of electron-donating or electron-accepting groups can modulate the HOMO-LUMO gap, thereby affecting the absorption and emission of light. researchgate.net The electronic absorption spectra of different pyrimidine derivatives have been both experimentally measured and theoretically calculated to understand these effects. researchgate.net

Calculated Electronic Properties of Pyrimidine Derivatives
ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates the ability to donate an electron.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept an electron.
ΔE (HOMO-LUMO gap)Energy difference between HOMO and LUMORelates to chemical reactivity and stability.

Prediction of Protonation Sites and Gas-Phase Basicity

Computational methods are valuable for predicting where a molecule is most likely to accept a proton (protonation site) and its intrinsic basicity in the gas phase. While specific studies on Pyrimidine-2-carboximidamide acetate (B1210297) are not detailed in the provided search results, computational studies on pyrimidine and its amino derivatives have been conducted to determine their protonation sites. figshare.com These studies help in understanding the acid-base properties of the pyrimidine ring system, which are crucial for its behavior in biological environments. Quantum chemical approaches have also been employed to estimate the pKa values of various pyrimidine compounds, providing a measure of their acidity in solution. mdpi.com

Computational Analysis of Tautomerism

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key characteristic of many heterocyclic compounds, including pyrimidines. Computational analysis can be used to predict the relative stabilities of different tautomers and the energy barriers for their interconversion. Studies on related pyrimidine structures, such as 4(3H)-pyrimidinone, have used computational methods to understand the factors that control the tautomeric equilibrium. researchgate.net These investigations provide a framework for understanding the potential tautomeric forms of Pyrimidine-2-carboximidamide.

Molecular Modeling and Simulations

Molecular modeling and simulation techniques are powerful tools for investigating the interactions of small molecules with large biological macromolecules, such as proteins and nucleic acids.

Molecular Docking Studies of Interactions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This method has been employed to study the potential inhibitory activity of Pyrimidine-2-carboximidamide (Pym-2-cia) against various proteins of the SARS-CoV-2 virus. urfu.ru These docking studies revealed that Pym-2-cia is a potential inhibitor of the RNA-dependent RNA polymerase (RdRp-RNA) complex. urfu.ru

Molecular docking has been extensively used to investigate the interactions of a wide array of pyrimidine derivatives with various biological targets, highlighting their potential as therapeutic agents. remedypublications.comnih.govnih.govresearchgate.net For example, pyrimidine derivatives have been docked into the active sites of enzymes like dihydrofolate reductase and thymidylate synthase to explore their anticancer potential. nih.gov Similarly, docking studies have been conducted to evaluate pyrimidine derivatives as inhibitors of epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov

Summary of Molecular Docking Studies of Pyrimidine Derivatives
Pyrimidine DerivativeBiological TargetPotential ApplicationReference
Pyrimidine-2-carboximidamide (Pym-2-cia)SARS-CoV-2 RdRp-RNAAntiviral urfu.ru
General Pyrimidine DerivativesEpidermal Growth Factor Receptor (EGFR)Anticancer nih.gov
Pyrimidine-5-carbonitrile derivativesThymidylate synthase, Dihydrofolate reductaseAnticancer nih.gov
General Pyrimidine DerivativesTubulinAnticancer researchgate.net

Molecular Dynamics Simulations for System Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular systems, offering deep insights into their stability and the different shapes or conformations they can adopt. While specific MD simulation studies exclusively focused on Pyrimidine-2-carboximidamide acetate are not extensively documented in the public literature, the principles and applications of this technique are well-established for related pyrimidine-based compounds. rsc.orgrsc.org

Furthermore, MD simulations are invaluable for exploring conformational dynamics. For Pyrimidine-2-carboximidamide, Density Functional Theory (DFT) calculations have shown that the molecule is almost completely planar, a structure stabilized by weak internal N–H∙∙∙N interactions. urfu.ru An MD simulation could reveal how this planar structure behaves in a dynamic system, such as its flexibility, the rotational freedom around its single bonds, and whether it can adopt other low-energy conformations. This information is critical for understanding how the molecule might interact with biological targets, as the specific 3D shape of a molecule often dictates its function. In studies of other pyrimidine derivatives, MD simulations have been used to investigate the stability of protein-ligand complexes, providing insights into the binding process and the durability of the interaction over time. rsc.orgnih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations

ParameterDescriptionRelevance to Pyrimidine-2-carboximidamide
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms.Determines the accuracy of the simulation by defining how atoms interact.
Time Step The small interval of time (typically femtoseconds) between successive calculations of forces and positions.A crucial parameter for ensuring the stability and accuracy of the simulation.
Ensemble (e.g., NVT, NPT) The statistical mechanical ensemble that defines the thermodynamic state of the system (e.g., constant Number of particles, Volume, Temperature).Allows the simulation to mimic specific experimental conditions.
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed molecules, often used to track structural stability over time.Would be used to confirm the stability of the compound's planar conformation.
Root-Mean-Square Fluctuation (RMSF) Measures the deviation of each atom from its average position, indicating the flexibility of different parts of the molecule.Can reveal which parts of the Pyrimidine-2-carboximidamide molecule are more rigid or flexible.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Approaches in Compound Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netnih.gov These models are essential tools in drug design for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs.

The fundamental principle of QSAR/QSPR is that the properties and biological activity of a chemical are determined by its molecular structure. researchgate.net The process involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally measured activities or properties is gathered.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties (e.g., dipole moment), and hydrophobicity (e.g., logP).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with the observed activity or property. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its reliability.

For pyrimidine derivatives, QSAR studies have been successfully applied to develop models that predict their activity in various contexts, such as anticancer agents targeting specific receptors. researchgate.net For example, a QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors successfully created models with high predictive power, with the ANN model showing a correlation coefficient (R²) of 0.998. researchgate.net Such studies identify which molecular features are most important for activity.

In the context of designing new compounds based on the Pyrimidine-2-carboximidamide scaffold, a QSAR approach could be highly beneficial. By synthesizing a series of derivatives with different substituents on the pyrimidine ring and measuring their biological activity, a predictive QSAR model could be developed. This model would help identify the key structural requirements for enhancing a desired activity, guiding the design of more potent and selective molecules. The insights from the model, often visualized through contour maps in 3D-QSAR methods like CoMFA and CoMSIA, can indicate where steric bulk, positive or negative charges, or hydrogen bond donors/acceptors would be favorable for improving activity.

Table 2: Common Molecular Descriptors in QSAR/QSPR Studies

Descriptor TypeExample(s)Description
Constitutional Molecular Weight, Atom CountDescribes the basic composition of the molecule without regard to its 3D shape.
Topological Wiener Index, Randić IndexCharacterizes the connectivity and branching of the molecular graph.
Geometric Molecular Surface Area, Molecular VolumeDescribes the 3D shape and size of the molecule.
Electronic Dipole Moment, HOMO/LUMO EnergiesQuantifies the electronic properties and reactivity of the molecule.
Physicochemical LogP (Octanol-Water Partition Coefficient)Represents the hydrophobicity of the molecule, influencing its absorption and distribution.

Advanced Research Applications of Pyrimidine 2 Carboximidamide Acetate and Its Derivatives

Applications in Materials Science

The pyrimidine (B1678525) scaffold is increasingly being utilized in materials science for its unique electronic and structural properties. Its ability to engage in specific intermolecular interactions and to influence the energetic landscapes at material interfaces makes it a valuable component in the design of advanced functional materials.

Interfacial Modification Strategies in Perovskite Solar Cells

In the field of photovoltaics, particularly perovskite solar cells (PSCs), achieving high efficiency and long-term stability is paramount. Performance losses often occur at the interfaces between the perovskite absorber layer and the charge transport layers due to defects and energy level mismatches. rsc.org Interfacial modification has emerged as a critical strategy to mitigate these issues. nih.gov

Role of π-π Stacking in Enhancing Material Stability and Performance

The aromatic nature of the pyrimidine ring is central to its role in enhancing material stability through non-covalent interactions, specifically π-π stacking. nih.gov This type of interaction occurs between the electron clouds of adjacent aromatic rings, contributing to the structural ordering and cohesion of molecular materials. researchgate.net

In the context of materials science, π-π stacking can significantly improve the thermal and physical stability of polymers and molecular crystals by limiting molecular mobility. researchgate.netrsc.org The ordered arrangement facilitated by these interactions can create more robust and durable materials. In polymeric systems, for example, the introduction of aromatic groups that promote π-π stacking has been shown to increase the stability of micelles used for drug delivery, leading to better retention of the encapsulated therapeutic agent. researchgate.net For pyrimidine-based materials, the stacking of the heterocyclic rings provides a mechanism to fortify the material's structure, which is a critical attribute for applications requiring long-term operational stability.

Design of Supramolecular Materials

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. Pyrimidine derivatives are excellent building blocks in this field, a practice known as crystal engineering, due to their well-defined hydrogen bonding capabilities. researchgate.net

The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while substituents like amino or imino groups can act as hydrogen bond donors. This allows for the programmed assembly of molecules into predictable, ordered structures, such as co-crystals. For example, 2-amino-4,6-dimethoxypyrimidine (B117758) has been used to form co-crystals with fumaric acid, where specific and robust hydrogen bonds connect the individual components into a stable, crystalline lattice. researchgate.net The ability to form these reliable hydrogen-bonded patterns, or synthons, makes pyrimidine-2-carboximidamide (B1365914) acetate (B1210297) and its derivatives highly valuable for constructing novel supramolecular materials with tailored structural and functional properties.

Rational Design in Drug Discovery and Chemical Biology

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous clinically approved drugs and serving as a cornerstone for the development of new therapeutic agents. gsconlinepress.comgsconlinepress.comarabjchem.org Its structural and electronic properties allow it to interact with a wide variety of biological targets with high affinity and specificity.

Scaffold Design for Enzyme Inhibitors

Many pyrimidine derivatives have been rationally designed to act as potent and selective enzyme inhibitors. myskinrecipes.com By modifying the substituents at various positions on the pyrimidine ring, chemists can fine-tune the molecule's ability to fit into the active site of a target enzyme, blocking its activity.

Research has demonstrated the efficacy of pyrimidine derivatives against a range of metabolic enzymes. For instance, novel synthesized pyrimidine compounds have shown effective inhibition of human carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α‐glycosidase. researchgate.net Other studies have focused on Glutathione S-transferase (GST), an enzyme often implicated in chemotherapy resistance. Certain pyrimidine derivatives, such as 4-amino-2-chloropyrimidine, have been identified as strong inhibitors of GST. journalagent.com The inhibitory activities of these compounds are often quantified by their IC₅₀ and Kᵢ values, which measure the concentration required to inhibit 50% of enzyme activity and the inhibition constant, respectively.

Table 1: Inhibitory Activity (Kᵢ) of Selected Pyrimidine Derivatives Against Various Enzymes
Enzyme TargetDerivative TypeInhibition Constant (Kᵢ)Reference
Human Carbonic Anhydrase I (hCA I)Thiadiazolopyrimidine39.16 ± 7.70 nM researchgate.net
Human Carbonic Anhydrase II (hCA II)Thiadiazolopyrimidine18.21 ± 3.66 nM researchgate.net
Acetylcholinesterase (AChE)Thiadiazolopyrimidine33.15 ± 4.85 nM researchgate.net
Butyrylcholinesterase (BChE)Thiadiazolopyrimidine31.96 ± 8.24 nM researchgate.net
α-GlycosidaseThiadiazolopyrimidine17.37 ± 1.11 nM researchgate.net
Glutathione S-transferase (GST)4-amino-2-chloropyrimidine0.047 ± 0.0015 µM journalagent.com

Development of Ligands for Specific Biological Targets and Receptor Interactions

Beyond enzyme inhibition, the pyrimidine scaffold is fundamental to the development of ligands that bind to specific biological receptors, thereby modulating their function. nih.govontosight.ai This approach is crucial for treating diseases driven by aberrant receptor signaling.

One notable example is the design of inhibitors for the Receptor for Advanced Glycation End Products (RAGE), which is implicated in inflammatory diseases and diabetic complications. Pyrimidine-2-carboxamide analogs have been synthesized and evaluated as novel RAGE inhibitors, with modifications aimed at improving their drug-like properties such as hydrophilicity and reducing cytotoxicity. nih.gov Furthermore, pyrimidine derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs. nih.govresearchgate.net These ligands demonstrate the versatility of the pyrimidine core in creating molecules that can precisely interact with the binding pockets of complex protein targets, leading to a desired therapeutic effect.

Synthesis and Application of Fluorescent Probes for Protein Binding Studies

The pyrimidine-2-carboximidamide acetate scaffold serves as a valuable starting material in the synthesis of specialized fluorescent probes for biological applications, particularly for protein binding studies. Researchers have successfully developed novel fluorescent dyes from this precursor, demonstrating their utility in labeling and detecting proteins. nih.gov

The synthesis process begins with the conversion of 2-cyanopyrimidine (B83486) in a solution of ammonia (B1221849) in methanol (B129727), which is then treated with acetic acid to yield 2-amidinopyrimidinium acetate. nih.gov This intermediate, this compound, is then reacted with other components in a multi-step synthesis to create a complex pyrazole-bipyrimidine based fluorescent dye. nih.gov One such synthesized dye, 4, 4'-(1, 1'-(5-(2-methoxyphenoxy)-[2, 2'-bipyrimidine]-4, 6-diyl)bis(1H-pyrazol-3, 1-diyl)) dianiline, possesses free amino groups that are biocompatible and suitable for conjugation with proteins. nih.gov

This novel heterocyclic dye exhibits favorable photophysical properties when irradiated with UV light. nih.gov Its utility as a biocompatible probe was confirmed by its successful conjugation with bovine serum albumin (BSA), a common model protein. nih.gov The method relies on the direct fluorescence detection of the fluorophore-labeled protein, with analysis showing that the conjugation occurs via carbodiimide (B86325) chemistry. nih.gov The strong interaction between the pyrazole-bipyrimidine fluorophore and BSA indicates its potential as a sensitive candidate for protein assays. nih.gov

Table 1: Photophysical Properties of a Pyrimidine-Derived Fluorescent Dye

Property Value
Absorption Maximum (λabs) 379 nm
Emission Maximum (λem) 497 nm
Quantum Yield (Φ) 0.375

Computational Approaches in Early-Stage Drug Candidate Identification and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the efficient design and optimization of drug candidates. biojournals.us For compounds derived from the this compound scaffold, a variety of in silico techniques are employed to predict their biological activity, optimize their structure, and assess their drug-like properties before committing to costly and time-consuming laboratory synthesis. biojournals.usresearchgate.net These computational approaches significantly accelerate the identification of promising lead compounds. biojournals.us

Molecular docking is a primary technique used to predict how pyrimidine derivatives will bind to a specific biological target, such as an enzyme or receptor. nih.govnih.gov This method models the interactions between the small molecule (ligand) and the target's active site, helping to elucidate the binding mode and estimate the binding affinity. nih.gov For instance, docking studies have been used to investigate pyrimidine derivatives as potential inhibitors for targets like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR), revealing key interactions that contribute to their inhibitory activity. nih.govnih.gov

Beyond static docking, molecular dynamics (MD) simulations provide insights into the stability of the ligand-protein complex over time. mdpi.com These simulations can confirm the stability of binding modes predicted by docking and offer a more dynamic picture of the molecular interactions. nih.gov Furthermore, computational methods are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov In silico ADMET profiling helps to identify candidates with favorable pharmacokinetic profiles and low potential for toxicity early in the drug development process, reducing the likelihood of late-stage failures. nih.govnih.gov

Table 2: Application of Computational Methods in Pyrimidine Derivative Drug Discovery

Computational Method Application Purpose
Molecular Docking Predicting ligand-protein binding Identify binding modes and affinity, screen virtual libraries. nih.govnih.gov
Molecular Dynamics (MD) Simulating the movement of atoms and molecules Assess the stability of ligand-receptor complexes over time. nih.govmdpi.com
ADMET Prediction In silico profiling of pharmacokinetic and toxicological properties Evaluate drug-likeness and potential liabilities early in development. nih.gov
Fragment-Based Drug Design (FBDD) Designing lead compounds by linking small molecular fragments Develop novel chemical series with desired inhibitory activity. nih.gov

Environmental and Industrial Applications

Selective Metal Ion Extraction, e.g., Uranyl Ions from Seawater

Derivatives of this compound, specifically those featuring an amidoxime (B1450833) group, have emerged as highly effective ligands for the selective extraction of valuable and strategic metal ions from aqueous environments. mdpi.com A significant application is the recovery of uranyl ions (UO₂²⁺) from seawater, where uranium exists at an extremely low concentration of about 3.3 parts per billion. mdpi.com The challenge lies in designing ligands that can selectively bind to uranyl ions in the presence of a vast excess of competing ions. mdpi.com

Research has focused on pyrimidine-2-amidoxime (N'-hydroxypyrimidine-2-carboximidamide), a close derivative of the parent compound, to model the chemistry of polymeric sorbents used for uranium recovery. mdpi.com Studies involving the reaction of uranyl sources with pyrimidine-2-amidoxime have led to the successful synthesis and structural characterization of complexes like [UO₂(pmadH)₂(MeOH)₂]. mdpi.com In this complex, the uranium(VI) atom is situated in a distorted hexagonal bipyramidal environment. mdpi.com The equatorial plane is occupied by two methanol molecules and two deprotonated amidoxime groups, which coordinate to the uranium center through their nitrogen and oxygen atoms (η² coordination). mdpi.com

Table 3: Uranyl Ion Complex with Pyrimidine-2-Amidoxime Derivative

Feature Description
Complex [UO₂(pmadH)₂(MeOH)₂]
Ligand Pyrimidine-2-amidoxime (pmadH₂)
Metal Ion Uranyl (UO₂²⁺)
Coordination Geometry Distorted hexagonal bipyramidal
Key Interaction η² coordination from the deprotonated oximate group (N,O pair) to the Uranium(VI) atom. mdpi.com

Future Research Directions for Pyrimidine 2 Carboximidamide Acetate

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of Pyrimidine-2-carboximidamide (B1365914) acetate (B1210297) is expected to shift towards greener and more efficient methodologies, moving away from traditional techniques that may involve harsh conditions or hazardous materials. kuey.net Research in this area will likely concentrate on the principles of green chemistry to reduce environmental impact, improve yields, and lower production costs. kuey.netresearchgate.net

Key areas of exploration include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve product yields compared to conventional heating methods. kuey.netijper.org The application of microwave irradiation, for instance, has been shown to be a highly effective method for preparing pyrimidine (B1678525) derivatives. ijper.org

Biocatalysis and Recyclable Heterogeneous Catalysts: The use of enzymes or recyclable solid catalysts, such as certain nanoparticles, can offer high selectivity and milder reaction conditions. kuey.netresearchgate.net This approach minimizes waste and allows for easier purification of the final product.

Solvent-Free and Aqueous Medium Reactions: Conducting reactions in water or without any solvent represents a significant step towards sustainability. kuey.net These methods eliminate the use of volatile and often toxic organic solvents.

Multicomponent Reactions: Designing one-pot syntheses where multiple starting materials react to form the desired product without isolating intermediates can streamline the process, making it more atom-economical and efficient. mdpi.comeurekaselect.com

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives
MethodologyKey AdvantagesPotential for Pyrimidine-2-carboximidamide Acetate Synthesis
Conventional Heating (Reflux)Well-established and understood.Baseline method, often with longer reaction times and higher energy consumption. ijper.org
Microwave-Assisted SynthesisRapid heating, shorter reaction times, often higher yields. ijper.orgHigh potential for rapid and efficient synthesis. researchgate.net
Ultrasound-Assisted Synthesis (Sonochemistry)Enhanced reaction rates, improved mass transfer. mdpi.comPromising for achieving high yields under mild conditions. eurekaselect.com
Catalyst-Free Aqueous SynthesisEnvironmentally benign, avoids toxic solvents and catalysts.Ideal for developing a truly "green" synthetic pathway. kuey.net

Development and Application of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and physicochemical properties of this compound is crucial for predicting its behavior and designing new applications. While standard techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) provide foundational data, future research will leverage more advanced and high-resolution methods. bldpharm.comambeed.commdpi.com

Future characterization efforts may include:

Single-Crystal X-ray Diffraction: Obtaining a high-quality crystal structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.comnih.gov This is the gold standard for elucidating the precise three-dimensional arrangement of atoms in the solid state.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals, providing detailed insights into the molecular connectivity.

High-Resolution Mass Spectrometry (HRMS): Techniques like HRMS can confirm the elemental composition with high accuracy, which is essential for verifying the identity of newly synthesized batches of the compound. shd-pub.org.rs

Computational Spectroscopy: Combining experimental spectroscopic data with quantum chemical calculations can aid in the interpretation of complex spectra and provide a deeper understanding of the molecule's electronic structure.

Table 2: Advanced Characterization Techniques
TechniqueInformation GainedRelevance to this compound
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond parameters, crystal packing. mdpi.comProvides definitive structural proof and insight into solid-state interactions.
2D NMR (COSY, HSQC)Detailed connectivity between atoms within the molecule.Confirms the chemical structure and helps in understanding its conformation in solution.
High-Resolution Mass Spectrometry (HRMS)Exact molecular formula and mass. shd-pub.org.rsEssential for unequivocal identification and purity assessment.
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups and bonding patterns. shd-pub.org.rsConfirms the presence of key chemical moieties like amidine and pyrimidine rings.

Integration of Multiscale Computational and Experimental Approaches for Deeper Understanding

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. For this compound, multiscale modeling can bridge the gap between its molecular properties and its macroscopic behavior. nih.gov These computational approaches allow for the simulation of complex systems at different levels of detail, from the quantum mechanical behavior of electrons to the classical interactions of large molecular assemblies. nih.govfrontiersin.org

Future research directions in this domain involve:

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach can be used to model the compound's interaction with a larger biological system, such as an enzyme's active site. frontiersin.org The reactive part of the system is treated with high-accuracy quantum mechanics, while the surrounding environment is handled with more computationally efficient molecular mechanics.

Molecular Dynamics (MD) Simulations: MD simulations can predict how this compound behaves over time in different environments, such as in aqueous solution or within a lipid membrane. This can reveal information about its conformational flexibility, solvation, and transport properties.

In Silico Screening: Computational tools can be used to screen virtual libraries of related compounds to identify derivatives of this compound with potentially enhanced properties for specific applications, guiding future synthetic efforts. researchgate.net

By integrating these computational predictions with experimental validation, researchers can accelerate the discovery process and gain a more comprehensive understanding of the compound's structure-activity relationships. nih.gov

Emerging Applications in Interdisciplinary Fields Beyond Current Scope

While this compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of antiviral and anticancer drugs, its unique structural features suggest potential for a broader range of applications. myskinrecipes.com The pyrimidine scaffold is known for its versatility and is found in agrochemicals, corrosion inhibitors, and materials for optoelectronics. nih.gov

Potential emerging applications to be explored include:

Materials Science: The ability of the carboximidamide group to form strong hydrogen bonds could be exploited in the design of supramolecular assemblies, liquid crystals, or functional polymers.

Agrochemicals: Many pyrimidine derivatives exhibit herbicidal or insecticidal properties. nih.gov Future research could screen this compound and its derivatives for potential use in agriculture.

Chemical Biology: The compound could serve as a molecular probe or a fragment for fragment-based drug discovery to investigate biological pathways. Its ability to interact with specific biological targets could be harnessed for developing new diagnostic or research tools.

Coordination Chemistry: The nitrogen atoms in the pyrimidine ring and the amidine group can act as ligands, binding to metal ions to form coordination complexes. These complexes could have interesting catalytic, magnetic, or optical properties.

The exploration of these interdisciplinary applications will require collaboration between chemists, biologists, materials scientists, and engineers to fully unlock the potential of this versatile chemical compound.

Q & A

Q. What experimental techniques are recommended for structural characterization of pyrimidine-2-carboximidamide acetate?

Infrared (IR) spectroscopy, X-ray diffraction (XRD), and nuclear magnetic resonance (NMR) are critical for analyzing bond lengths, dihedral angles, and hydrogen bonding patterns. For instance, IR spectroscopy can identify discrepancies in the 3000–4000 cm⁻¹ region caused by intermolecular N–H⋯N hydrogen bonds in crystalline versus gas-phase optimized structures . XRD provides precise bond length measurements (e.g., C–N bonds at ~1.34 Å), while NMR confirms proton environments influenced by the acetate group .

Q. How does the acetate group influence the compound’s solubility and stability in aqueous solutions?

The acetate moiety enhances solubility in polar solvents due to its ionic nature and ability to form buffer systems. Acetate buffers (pH 3.5–5.5) stabilize the compound in biological assays by maintaining ionic strength, which is critical for protein crystallization or DNA interaction studies . This property is particularly useful in pharmacokinetic assays requiring controlled pH environments.

Q. What synthetic pathways are documented for pyrimidine-2-carboximidamide derivatives?

While direct synthesis of the acetate salt is not explicitly detailed, related derivatives like 2-cyanopyrimidine (2-CN-Pym) are synthesized via nucleophilic substitution or condensation reactions. The conversion of 2-CN-Pym to pyrimidine-2-carboximidamide involves amidoxime formation, followed by acetate salt preparation through acid-base reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize this compound’s electronic structure for drug design?

DFT calculations (e.g., B3LYP/6-31G* basis set) predict HOMO-LUMO gaps (e.g., 5.25 eV for pyrimidine-2-carboximidamide), which correlate with reactivity and charge transfer efficiency. These models also validate molecular planarity and weak N–H⋯N interactions, aiding in rational modifications to enhance bioactivity .

Q. How should researchers resolve discrepancies between experimental and computational IR spectra?

Discrepancies in the 3000–4000 cm⁻¹ region arise from hydrogen bonding in crystalline structures versus gas-phase DFT optimizations. To address this, combine experimental XRD data with solvent-phase computational simulations (e.g., implicit solvent models) to account for intermolecular interactions .

Q. What methodologies predict the compound’s toxicity and bioavailability?

ProTox-II classifies pyrimidine-2-carboximidamide as toxicity category IV (low risk). SwissADME analysis reveals poor sp³ carbon fraction, limiting bioavailability. The BOILED-Egg model predicts gastrointestinal absorption but no blood-brain barrier penetration due to P-glycoprotein efflux .

Q. Which SARS-CoV-2 proteins does this compound target, and how?

Molecular docking shows affinity for RdRp-RNA (binding energy: −7.8 kcal/mol) via hydrogen bonds with Lys593 and π-alkyl interactions. For N7-MTase, the acetate derivative forms three hydrogen bonds with Asn388 and Gly333, suggesting dual inhibition potential. Use AutoDock Vina with flexible side-chain parameters to refine docking poses .

Q. How do hydrogen bonding networks affect the compound’s crystallographic stability?

Weak N–H⋯N interactions (2.89 Å) stabilize the nearly planar structure in crystals. Compare dihedral angles (e.g., 1.2° deviation in pyrimidine-2-carboximidamide) with DFT-optimized geometries to identify packing forces. This analysis guides co-crystallization strategies for improved stability .

Q. What statistical frameworks are suitable for analyzing contradictory bioactivity data across studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design robust experiments. For example, reconcile conflicting inhibition probabilities (e.g., 33.3% lyase inhibition vs. 20% protease inhibition) by validating assays using orthogonal methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .

Q. How can researchers prioritize target proteins for this compound in antiviral studies?

Use hierarchical clustering of docking scores (e.g., RdRp-RNA vs. N7-MTase) and correlate with experimental IC₅₀ values. Prioritize targets with conserved binding pockets (e.g., RdRp-RNA’s U18 site) and validate via mutagenesis studies. Cross-reference with ADMET predictions to exclude targets requiring blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.